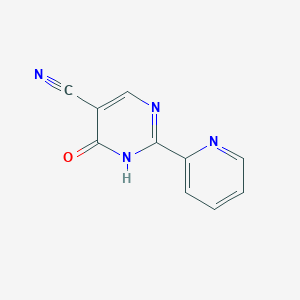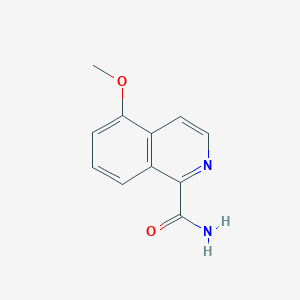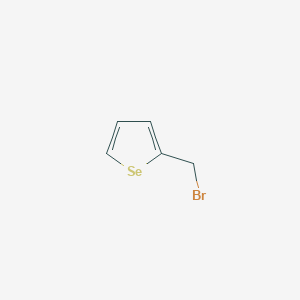
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, along with two fluorine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-Amino-2-(2,6-difluorophenyl)acetone
Reduction: 2-Amino-2-(2,6-difluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms enhance its binding affinity and metabolic stability. The compound may act on enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2,6-difluorophenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(2,6-difluorophenyl)acetone: An oxidized derivative.
Uniqueness
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. The presence of fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various applications.
属性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI 键 |
FWVIIGPYZSXQGV-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CO)N)F |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)



![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)


![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
